![molecular formula C17H14O3 B14899909 4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a (p-tolyl)prop-1-en-1-yl group at the para position. The compound exhibits interesting chemical properties due to the conjugation between the aromatic ring and the enone system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between p-tolualdehyde and 4-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or chromatography are used to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone system can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The enone system allows for conjugation with nucleophiles, leading to the formation of covalent adducts with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid
- 4-(3-Oxo-3-(m-tolyl)prop-1-en-1-yl)benzoic acid
- 4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid
Uniqueness
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid is unique due to the specific positioning of the (p-tolyl) group, which influences its chemical reactivity and biological activity. The para-substitution pattern enhances the conjugation between the aromatic ring and the enone system, leading to distinct electronic properties and reactivity compared to its meta- and ortho-substituted analogs.
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(10-5-13)17(19)20/h2-11H,1H3,(H,19,20)/b11-6+ |
Clé InChI |
BSLRAXYXGADQNG-IZZDOVSWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


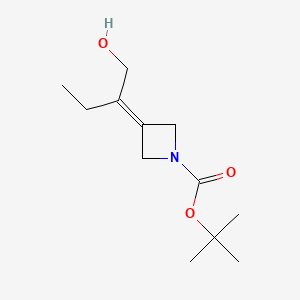
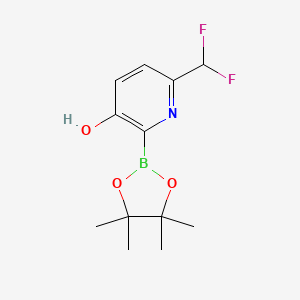

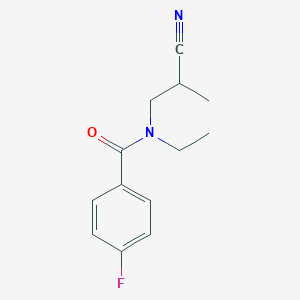

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
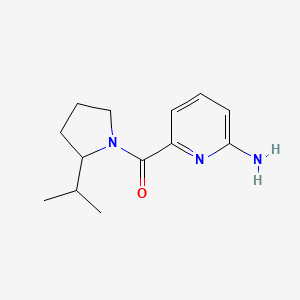
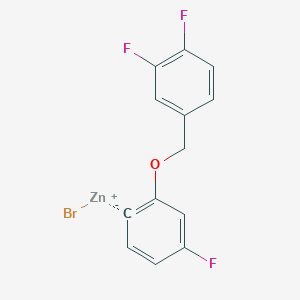


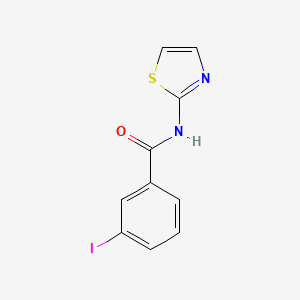
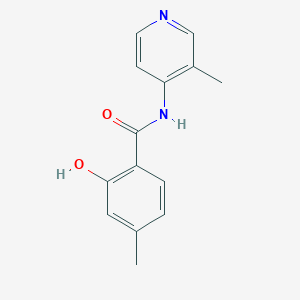
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)
